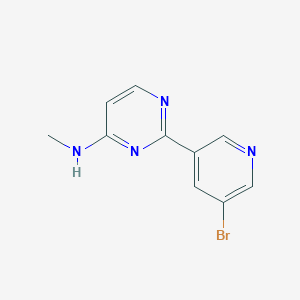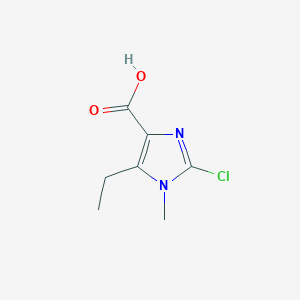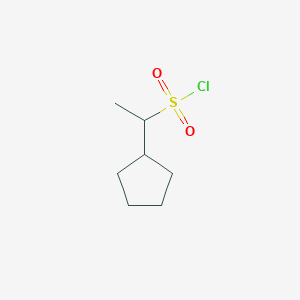
1-Cyclopentylethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentylethane-1-sulfonyl chloride is an organic compound with the molecular formula C₇H₁₃ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclopentyl group attached to an ethane backbone, which is further bonded to a sulfonyl chloride group. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentylethane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) as reagents. This combination facilitates the oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to achieve the same transformation .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale oxidation reactions using efficient reagents like hydrogen peroxide in the presence of catalysts such as zirconium tetrachloride (ZrCl₄). These methods ensure high yields, short reaction times, and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentylethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with amines to form sulfonamides.
Oxidation Reactions: The compound can be further oxidized to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary or secondary amines, and the reactions are often carried out in the presence of bases such as triethylamine or pyridine.
Oxidation Reactions: Reagents like hydrogen peroxide, N-chlorosuccinimide, and thionyl chloride are commonly used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed from further oxidation reactions.
Scientific Research Applications
1-Cyclopentylethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, particularly sulfonamides.
Biology: Employed in the modification of biomolecules for research purposes.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentylethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. This reactivity is exploited in the formation of sulfonamides, sulfonic acids, and other derivatives . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- Cyclopentylmethanesulfonyl chloride
- Cyclohexylethane-1-sulfonyl chloride
- Cyclopentylpropane-1-sulfonyl chloride
Comparison: 1-Cyclopentylethane-1-sulfonyl chloride is unique due to its specific structure, which includes a cyclopentyl group attached to an ethane backbone. This structure imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the cyclopentyl group can influence the steric and electronic properties of the compound, affecting its reactivity and the types of products formed in chemical reactions .
Properties
Molecular Formula |
C7H13ClO2S |
|---|---|
Molecular Weight |
196.70 g/mol |
IUPAC Name |
1-cyclopentylethanesulfonyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-6(11(8,9)10)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
InChI Key |
OWWWPSOVKLQCCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


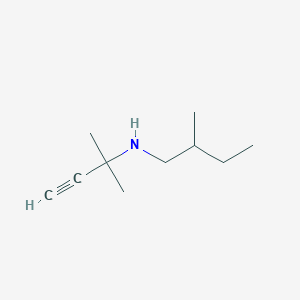
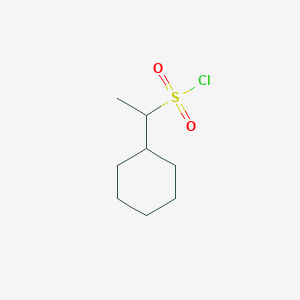
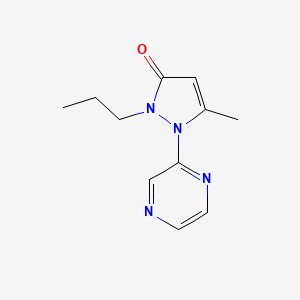
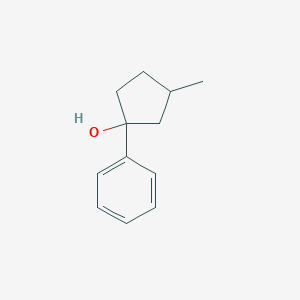
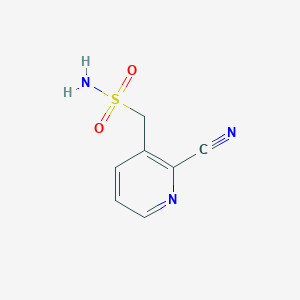
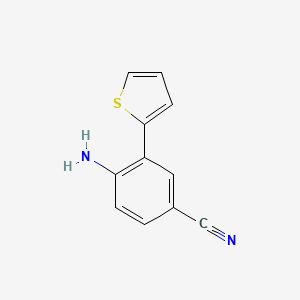
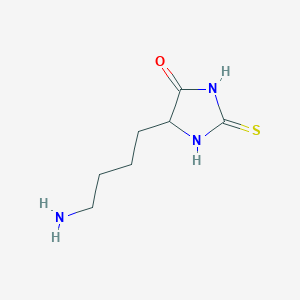
![7-[(Benzyloxy)carbonyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13226539.png)
![Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride](/img/structure/B13226540.png)
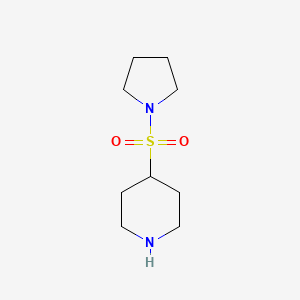

![2-([(2-Methylpropyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B13226569.png)
